molecular formula C18H24ClN3O B565013 N-Acetyl Desethyl Chloroquine-d4

N-Acetyl Desethyl Chloroquine-d4

Cat. No.: B565013
M. Wt: 337.9 g/mol
InChI Key: HGDLFXICTKRYJP-LHJLJATRSA-N
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Description

N-acetyl Desethylchloroquine-d4 is intended for use as an internal standard for the quantification of N-acetyl desethylchloroquine by GC- or LC-MS. N-acetyl Desethylchloroquine is a minor metabolite of chloroquine.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O/c1-4-22(14(3)23)11-5-6-13(2)21-17-9-10-20-18-12-15(19)7-8-16(17)18/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21)/i5D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDLFXICTKRYJP-LHJLJATRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N(CC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Isotopic Labeling of N Acetyl Desethyl Chloroquine D4

Influence of Stereoselective Reactions on Metabolite Formation

The formation of N-Acetyl Desethyl Chloroquine (B1663885) in vivo is a multi-step process, and stereochemistry plays a significant role, particularly in the initial metabolic conversion of chloroquine. Chloroquine is a chiral molecule, and its metabolism to desethylchloroquine (B194037) is known to be stereoselective. The cytochrome P450 enzymes responsible for this N-deethylation preferentially metabolize the S-(+)-enantiomer of chloroquine. This leads to higher plasma concentrations of the S-(+)-enantiomer of the desethylchloroquine metabolite.

The subsequent N-acetylation of desethylchloroquine to form N-Acetyl Desethyl Chloroquine has not been extensively studied in terms of its stereoselectivity in a biological context. However, N-acetylation reactions in organic synthesis can be performed under conditions that retain the stereochemical integrity of the chiral center. For instance, studies on the N-acetylation of other chiral amines have shown that the reaction can proceed with complete retention of enantiomeric purity. Assuming the N-acetylation step in vivo or in a chemical synthesis does not cause racemization, the enantiomeric composition of the resulting N-Acetyl Desethyl Chloroquine would directly reflect that of the precursor desethylchloroquine.

Table 2: Stereoselectivity in the Metabolic Pathway of Chloroquine

Metabolic StepSubstrateKey EnzymesProductStereochemical Outcome
N-deethylationChloroquineCytochrome P450 isoformsDesethylchloroquinePreferential formation of S-(+)-desethylchloroquine
N-acetylationDesethylchloroquineN-acetyltransferases (hypothesized)N-Acetyl Desethyl ChloroquineLikely retention of stereochemistry

Preparation of Racemic and Enantiomerically Enriched Forms of the Non-deuterated Analog

The preparation of racemic and enantiomerically enriched forms of N-Acetyl Desethyl Chloroquine is essential for studying the stereospecific effects of this metabolite.

Racemic Synthesis: A racemic mixture of N-Acetyl Desethyl Chloroquine can be synthesized by starting with racemic desethylchloroquine and performing the N-acetylation reaction as described previously. Racemic desethylchloroquine can be obtained from the metabolism of racemic chloroquine or through a non-stereoselective chemical synthesis.

Enantiomerically Enriched Synthesis: To obtain enantiomerically enriched forms of N-Acetyl Desethyl Chloroquine, two primary strategies can be employed:

Chiral Resolution: A racemic mixture of N-Acetyl Desethyl Chloroquine could potentially be separated into its individual enantiomers using chiral chromatography. Techniques such as high-performance liquid chromatography (HPLC) with a chiral stationary phase are commonly used for the enantioseparation of chiral pharmaceuticals and their metabolites.

Asymmetric Synthesis: A more direct approach is to start with an enantiomerically pure precursor. The enantiomers of desethylchloroquine can be separated from a racemic mixture. Once the desired enantiomer of desethylchloroquine is isolated, it can be N-acetylated under conditions that preserve the stereochemistry, leading to the corresponding enantiopure N-Acetyl Desethyl Chloroquine. This approach is generally preferred as it avoids the often challenging and less efficient final-stage chiral separation of the acetylated product.

Metabolic Formation and Enzymatic Pathways of N Acetyl Desethyl Chloroquine Non Deuterated Analog

Mechanisms of Chloroquine (B1663885) N-Dealkylation to Desethylchloroquine (B194037)

The initial and rate-limiting step in the formation of N-Acetyl Desethyl Chloroquine is the N-dealkylation of chloroquine to desethylchloroquine. This reaction is catalyzed by the versatile cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.

The N-deethylation of chloroquine to its major metabolite, desethylchloroquine (DCQ), is mediated by several cytochrome P450 isoforms. nih.govdrugbank.com In vitro studies using human liver microsomes and cDNA-expressed CYPs have identified CYP1A2, CYP2C8, CYP2C19, CYP2D6, and CYP3A4/5 as capable of catalyzing this reaction. drugbank.com

While several isoforms can metabolize chloroquine, they exhibit different efficiencies. CYP2C8 and CYP3A4 are characterized as low-affinity, high-capacity systems. In contrast, CYP2D6 is a high-affinity but low-capacity enzyme. nih.gov This means that at the therapeutically relevant concentrations found in the liver, CYP2C8 and CYP3A4 are expected to be the primary contributors to DCQ formation, with a much lesser role played by CYP2D6. nih.gov

CYP IsoformRole in Chloroquine N-DealkylationKinetic ProfileSupporting Evidence
CYP2C8Major ContributorLow-Affinity / High-CapacityInhibition by quercetin; High correlation with paclitaxel (B517696) α-hydroxylation nih.govdrugbank.com
CYP3A4/5Major ContributorLow-Affinity / High-CapacityInhibition by ketoconazole; High correlation with testosterone (B1683101) 6β-hydroxylation nih.govdrugbank.com
CYP2D6Minor Contributor (at therapeutic concentrations)High-Affinity / Low-CapacityIdentified in cDNA-expressed P450s experiments nih.govdrugbank.com
CYP1A2Minor ContributorNot fully characterizedExhibited significant DCQ formation in vitro drugbank.com
CYP2C19Minor ContributorNot fully characterizedExhibited significant DCQ formation in vitro drugbank.com

The kinetics of chloroquine's N-deethylation to DCQ in human liver microsomes (HLM) are complex, suggesting the involvement of multiple enzymes, which is consistent with the identification of several contributing CYP isoforms. Eadie-Hofstee plots of the reaction are biphasic, indicating at least two distinct enzymatic processes with different affinities and velocities. drugbank.com

Kinetic analyses have yielded apparent Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) that characterize these components. One study identified a high-affinity component with an apparent Km of 0.21 mM and a Vmax of 1.02 nmol/min/mg protein, and a low-affinity component with an apparent Km of 3.43 mM and a Vmax of 10.47 nmol/min/mg protein. drugbank.com Another investigation in HLM reported mean apparent Km and Vmax values of 444 ± 121 µM and 617 ± 128 pmol/min/mg protein, respectively. nih.gov The differences in these reported values may reflect variations in experimental conditions and the specific liver microsomes used.

Kinetic ParameterValue (Study 1) drugbank.comValue (Study 2) nih.govNotes
Apparent Km (High-Affinity)0.21 mM-Biphasic kinetics observed, indicating multiple enzyme involvement.
Apparent Vmax (High-Affinity)1.02 nmol/min/mg protein-
Apparent Km (Low-Affinity)3.43 mM-This component represents the low-affinity, high-capacity enzymes like CYP2C8 and CYP3A4.
Apparent Vmax (Low-Affinity)10.47 nmol/min/mg protein-
Apparent Km (Overall)-444 ± 121 µMRepresents the overall kinetics observed in human liver microsomes in a separate study.
Apparent Vmax (Overall)-617 ± 128 pmol/min/mg protein

N-Acetylation Pathway of Desethylchloroquine to N-Acetyl Desethylchloroquine

Following its formation, desethylchloroquine can undergo a phase II metabolic reaction known as N-acetylation. This reaction involves the addition of an acetyl group to the nitrogen atom of the ethylamino moiety, resulting in the formation of N-Acetyl Desethyl Chloroquine.

Chloroquine is a chiral molecule, and its metabolism can exhibit stereoselectivity. Studies in rabbits have demonstrated stereoselective pharmacokinetic properties for both chloroquine and its primary metabolite, desethylchloroquine. nih.gov When the separate enantiomers of chloroquine were administered, the resulting plasma concentrations of (R)-desethylchloroquine were found to be higher than those of (S)-desethylchloroquine. nih.gov This indicates a stereference in the initial N-dealkylation step, where either (R)-chloroquine is metabolized more readily to (R)-desethylchloroquine or (S)-desethylchloroquine is cleared more rapidly.

While this establishes stereoselectivity in the formation of the substrate (desethylchloroquine) for the acetylation reaction, there is a lack of specific data in the reviewed literature concerning whether the N-acetylation step itself is stereoselective. Further investigation is needed to determine if an acetyltransferase enzyme shows a preference for the (R) or (S) enantiomer of desethylchloroquine.

Interactions and Interplay between Dealkylation and Acetylation Metabolic Pathways

As CYP2D6 is the high-affinity, low-capacity enzyme for chloroquine dealkylation, its inhibition by the parent drug could theoretically shift the metabolic burden towards the low-affinity, high-capacity pathways of CYP2C8 and CYP3A4. nih.gov This self-inhibition highlights a complex regulatory feedback loop within the dealkylation pathway. The rate of formation of desethylchloroquine, the substrate for the subsequent acetylation step, is therefore dynamically influenced by the concentration of chloroquine and its effect on CYP2D6. While the interplay within the dealkylation pathway is evident, the direct influence of this dynamic on the subsequent N-acetylation of desethylchloroquine is less well-defined.

Advanced Analytical Methodologies Utilizing N Acetyl Desethyl Chloroquine D4 As an Internal Standard

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for the selective and sensitive quantification of small molecules in complex samples. N-Acetyl Desethyl Chloroquine-d4 is particularly valuable in these applications due to its co-elution with the target analytes and its distinct mass-to-charge ratio (m/z), which minimizes analytical interference.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. In the context of analyzing chloroquine (B1663885) and its metabolites, LC-MS methods employing this compound as an internal standard offer high specificity and reduced sample preparation complexity compared to other methods. The internal standard is added to biological samples, such as plasma or urine, at a known concentration prior to sample processing. This allows for the accurate quantification of the target analytes by correcting for variations in sample extraction and potential matrix effects during ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another robust analytical technique, though its application for the analysis of polar compounds like chloroquine and its metabolites is less common. These compounds typically exhibit low volatility and require chemical derivatization to increase their thermal stability and volatility for GC analysis. A thorough review of scientific literature indicates that the use of this compound as an internal standard in GC-MS applications is not widely reported. The preference for LC-MS based methods for these analytes is largely due to the ability to analyze them directly in their native form without the need for derivatization, thus simplifying sample preparation and avoiding potential variability associated with the derivatization process.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Specificity and Sensitivity

For bioanalytical applications requiring the highest level of sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique. The use of this compound is particularly advantageous in LC-MS/MS assays for the quantification of chloroquine and its metabolites. This is because the deuterated standard behaves nearly identically to the analyte during chromatography and ionization, but is clearly distinguished by its mass in the mass spectrometer.

A key aspect of developing a sensitive and specific LC-MS/MS method is the optimization of Multiple Reaction Monitoring (MRM) transitions. This involves selecting a specific precursor ion for the analyte and its internal standard and then identifying the most abundant and stable product ions generated upon collision-induced dissociation (CID). For this compound, the precursor ion would be its protonated molecule [M+H]⁺. The optimization process involves infusing a solution of the standard into the mass spectrometer and varying the collision energy to find the optimal energy that produces the most intense and stable fragment ions.

Table 1: Exemplary MRM Transitions for Chloroquine Metabolites and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Desethyl Chloroquine292.1247.125
Bisdesethyl Chloroquine264.1191.130
Chloroquine320.2247.128
This compound (Internal Standard) 338.2 247.1 27

Note: The values presented in this table are illustrative and may vary depending on the specific instrumentation and experimental conditions.

The choice of ionization source is critical for achieving optimal sensitivity in LC-MS/MS analysis. For polar compounds like chloroquine and its derivatives, Electrospray Ionization (ESI) is the most common and effective technique. Operating in the positive ion mode (ESI+) is typically preferred as the nitrogen atoms in the quinoline (B57606) ring and the side chain are readily protonated, leading to the formation of a stable [M+H]⁺ ion. The tuning of the ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, is performed to maximize the signal intensity of the precursor ion for this compound and the target analytes.

Bioanalytical Method Development and Validation

The development and validation of a bioanalytical method are governed by strict regulatory guidelines to ensure the reliability of the data. The inclusion of an appropriate internal standard like this compound is a fundamental requirement in this process.

A comprehensive validation of a bioanalytical method typically assesses the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of a stable isotope-labeled internal standard like this compound greatly enhances selectivity.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. The internal standard corrects for variability, improving both accuracy and precision.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A calibration curve is constructed by analyzing a series of calibration standards prepared in the same biological matrix as the unknown samples.

Recovery: The efficiency of the extraction procedure. The response of the analyte in an extracted sample is compared to the response of a non-extracted standard. The consistent recovery of the internal standard helps to ensure the reliability of the analyte's recovery assessment.

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Table 2: Typical Validation Parameters for a Bioanalytical Method Utilizing this compound

Validation ParameterAcceptance Criteria (Illustrative)Role of this compound
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.Co-elution and distinct m/z ensures clear identification and differentiation.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).Normalizes for variations in sample processing and instrument response.
Precision Coefficient of variation (CV) ≤15% (≤20% at LLOQ).Corrects for random errors throughout the analytical process.
Matrix Factor CV of the internal standard-normalized matrix factor should be ≤15%.Compensates for ion suppression or enhancement caused by the biological matrix.
Recovery Consistent and reproducible.The recovery of the internal standard is monitored to ensure the consistency of the extraction process.
Stability (e.g., Freeze-Thaw, Bench-Top) Analyte concentration should be within ±15% of the nominal concentration.The stability of the analyte is assessed relative to the stable internal standard.

Sample Preparation Strategies for Biological Matrices

The analysis of chloroquine and its metabolites in biological matrices such as plasma, whole blood, and urine necessitates robust sample preparation to remove interfering substances. researchgate.net Common strategies include solid-phase extraction (SPE), protein precipitation (PPT), and liquid-liquid extraction (LLE). researchgate.netunitedchem.comepa.govwindows.net The choice of method often depends on the specific matrix and the desired throughput.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. chromatographyonline.com For the analysis of chloroquine and its metabolites in urine, a polymeric cation-exchange SPE sorbent can be used to efficiently extract the drug residues while removing unwanted matrix components. unitedchem.com One described method involves conditioning the SPE cartridge, loading the sample, washing away interferences, and then eluting the analytes of interest. chromatographyonline.com This process yields purified results suitable for sensitive LC-MS/MS analysis. unitedchem.com In some protocols, different SPE columns are utilized for various matrices, such as a carboxylic acid bonded sorbent for whole blood and a phospholipid removal plate for dried blood spots. nih.gov

Protein Precipitation (PPT): This is a rapid and straightforward method commonly used for plasma and serum samples. windows.net It involves adding an organic solvent, such as methanol (B129727) or acetonitrile (B52724), to the sample to denature and precipitate proteins. researchgate.netepa.govfunaab.edu.ngtandfonline.comnih.govnih.gov After centrifugation, the clear supernatant containing the analytes and the internal standard is collected for analysis. nih.govnih.gov For high-throughput analysis, this process can be performed directly in a 96-well filter plate, allowing for the simultaneous preparation of multiple samples. windows.net

Liquid-Liquid Extraction (LLE): LLE is another established technique for sample purification. oup.com It involves the partitioning of the analytes from the aqueous biological sample into an immiscible organic solvent. nih.gov For instance, a mixture of methyl t-butyl ether and isooctane (B107328) has been used for the extraction of chloroquine and desethylchloroquine (B194037) from plasma after adjusting the pH. researchgate.nettci-thaijo.org This method can achieve high recovery of the analytes. researchgate.net

The following table summarizes the application of these techniques for different biological matrices.

Sample Preparation TechniqueBiological MatrixKey Features
Solid-Phase Extraction (SPE) Urine, Whole Blood, Dried Blood SpotsHigh selectivity and purification. unitedchem.comchromatographyonline.com
Protein Precipitation (PPT) Plasma, Serum, Whole BloodRapid, simple, and suitable for high-throughput applications. windows.netfunaab.edu.ngnih.gov
Liquid-Liquid Extraction (LLE) Plasma, Biological FluidsEffective for separating analytes based on their solubility. oup.comnih.govresearchgate.net

Chromatographic Separation Parameters

Effective chromatographic separation is essential for distinguishing chloroquine and its metabolites from each other and from endogenous matrix components. This is typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.govtandfonline.com

Column Chemistry: The choice of the stationary phase (column chemistry) is critical. Reversed-phase columns are commonly employed. For instance, a Zorbax SB-CN column has been used for the separation of chloroquine and desethylchloroquine. nih.govtandfonline.com Other studies have utilized a Synergi® Polar-RP column or a Kinetex F5 column. researchgate.netphenomenex.com The selection of the column depends on the specific physicochemical properties of the analytes and the desired separation characteristics.

Mobile Phase Composition: The mobile phase, consisting of a mixture of solvents, carries the sample through the column. The composition of the mobile phase is optimized to achieve the best separation. A common approach is to use a gradient elution, where the solvent composition is changed over the course of the analysis. tandfonline.com For the analysis of chloroquine and its metabolites, mobile phases often consist of a combination of an organic solvent like acetonitrile or methanol and an aqueous buffer containing an additive such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in the mass spectrometer. nih.govresearchgate.nettandfonline.com For example, a mobile phase of acetonitrile and 20 mM ammonium formate with 1% formic acid has been successfully used. nih.gov

Below is a table detailing typical chromatographic parameters.

ParameterExamplePurpose
Column Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 μm nih.govtandfonline.comSeparation of analytes based on their interaction with the stationary phase.
Mobile Phase A Acetonitrile-ammonium formate 20 mM with 1% formic acid (15/85, v/v) nih.govtandfonline.comAqueous component of the mobile phase.
Mobile Phase B Methanol–acetonitrile (75–25, v/v) nih.govtandfonline.comOrganic component of the mobile phase for eluting the analytes.
Flow Rate 700 μl/min nih.govtandfonline.comControls the speed at which the mobile phase and sample pass through the column.
Injection Volume 2 μl nih.govtandfonline.comThe amount of prepared sample introduced into the system.
Total Run Time 6.5 min nih.govtandfonline.comThe total time required for the analysis of a single sample.

Internal Standard Calibration Strategies for Accurate Quantification

The use of a stable isotope-labeled internal standard like this compound is fundamental for achieving accurate quantification in LC-MS/MS assays. The internal standard is added at a known concentration to all samples, including calibration standards, quality controls, and unknown study samples, at the beginning of the sample preparation process. chromatographyonline.com

The quantification is based on the principle of isotope dilution, where the ratio of the peak area (or intensity) of the analyte to the peak area of the internal standard is used to construct a calibration curve. phenomenex.com This ratio is plotted against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios on this calibration curve.

This strategy effectively compensates for any variations that may occur during sample preparation and injection, as both the analyte and the internal standard are affected similarly. The use of a deuterated internal standard is particularly advantageous as it co-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability. texilajournal.com

Evaluation and Mitigation of Matrix Effects in Mass Spectrometric Assays

Matrix effects are a common challenge in LC-MS/MS analysis of biological samples. They arise from co-eluting endogenous components of the matrix that can either suppress or enhance the ionization of the analyte of interest, leading to inaccurate results. texilajournal.com

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to mitigate matrix effects. clearsynth.com Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same ion suppression or enhancement. texilajournal.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification. clearsynth.com

In some methods, specific sample preparation procedures are also optimized to minimize matrix effects. For instance, certain SPE protocols are designed to remove phospholipids, which are a common source of matrix effects in plasma samples. nih.gov Additionally, chromatographic conditions can be adjusted to separate the analytes from the regions where significant matrix components elute. tandfonline.com In some cases, no significant matrix effect was observed after implementing these strategies. researchgate.netfunaab.edu.ngtandfonline.com

Application in Quantitative Metabolic Profiling Studies

This compound plays a critical role in quantitative metabolic profiling studies, where the goal is to accurately measure the concentrations of chloroquine and its metabolites in various biological specimens.

Precision and Accuracy Enhancement through Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high precision and accuracy. nih.gov The use of a stable isotope-labeled internal standard like this compound is central to this approach. clearsynth.com

By introducing a known amount of the deuterated standard into the sample, any loss of the analyte during sample processing is corrected for, as the standard is lost at the same rate. texilajournal.com In the mass spectrometer, the analyte and the internal standard are detected at different mass-to-charge ratios, allowing for their independent measurement. The ratio of their signals is then used for quantification. This method minimizes errors associated with sample preparation and instrumental analysis, resulting in highly reliable data. Studies have reported excellent precision and accuracy, with inter-batch accuracies ranging from 90.2% to 109.8% and precision (relative standard deviation) not exceeding 15.0%. researchgate.netfunaab.edu.ngtandfonline.com

Quantification of Chloroquine and Metabolite Concentrations in Research Specimens

LC-MS/MS methods utilizing this compound as an internal standard have been successfully applied to quantify chloroquine and its primary metabolite, desethylchloroquine, in various research specimens, including human plasma and whole blood. nih.govfunaab.edu.ng These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of the analytes.

For example, one validated method demonstrated a lower limit of quantification (LLOQ) of 1.0 ng/mL for chloroquine and 0.5 ng/mL for desethylchloroquine in human plasma. funaab.edu.ngtandfonline.com The linear range for this assay was 1.0–500.0 ng/mL for chloroquine and 0.5–250.0 ng/mL for desethylchloroquine. funaab.edu.ngtandfonline.com Another study reported LLOQs of 0.2 ng/mL for chloroquine and 0.4 ng/mL for desethylchloroquine in plasma. researchgate.net These sensitive and accurate methods are essential for pharmacokinetic studies and for understanding the metabolic profile of chloroquine in different populations.

The following table presents a summary of quantification parameters from a representative study.

AnalyteLLOQ (ng/mL)Linear Range (ng/mL)Inter-batch Accuracy (%)Inter-batch Precision (RSD, %)
Chloroquine 1.0 funaab.edu.ngtandfonline.com1.0 - 500.0 funaab.edu.ngtandfonline.com90.2 - 109.8 funaab.edu.ngtandfonline.com≤ 15.0 funaab.edu.ngtandfonline.com
Desethylchloroquine 0.5 funaab.edu.ngtandfonline.com0.5 - 250.0 funaab.edu.ngtandfonline.com90.2 - 109.8 funaab.edu.ngtandfonline.com≤ 15.0 funaab.edu.ngtandfonline.com

Role of N Acetyl Desethyl Chloroquine D4 in Preclinical Pharmacokinetic and Pharmacodynamic Research Models

Integration into Pharmacokinetic Study Designs in Animal Models

Animal models are fundamental to preclinical drug development, providing initial insights into a drug's absorption, distribution, metabolism, and excretion (ADME). The use of deuterated standards in these models is crucial for achieving the analytical accuracy required for these assessments.

Murine models are frequently used to study the disposition of Chloroquine (B1663885) and its primary active metabolite, desethylchloroquine (B194037). In these studies, deuterated internal standards are essential for accurate quantification. For instance, research in malaria-infected mouse models has utilized deuterated forms of Chloroquine and desethylchloroquine (chloroquine-d4 and desethylchloroquine-d4) to develop robust pharmacokinetic parameters. nih.gov In such studies, a known quantity of the deuterated standard is added to biological samples, like blood or tissue homogenates, before analysis. Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte but a different mass, it can be distinguished by a mass spectrometer. This allows it to serve as a reference to correct for any loss of analyte during sample extraction and processing, thereby ensuring highly accurate concentration measurements.

This same principle applies directly to N-Acetyl Desethyl Chloroquine-d4. When researchers need to quantify the minor metabolite N-acetyl desethylchloroquine in murine plasma or tissues, this compound is the ideal internal standard to ensure the resulting pharmacokinetic data is precise and reliable. medchemexpress.com This precise data is critical for understanding the complete metabolic fate of Chloroquine.

The zebrafish (Danio rerio) has emerged as a valuable model organism in pharmacology and toxicology due to its rapid development, genetic tractability, and optical transparency. nih.gov Studies have employed zebrafish to investigate the biodistribution and metabolic impact of Chloroquine and its analogue, hydroxychloroquine (B89500). wustl.edumdpi.com Research has shown that hydroxychloroquine and its major metabolites, including desethylchloroquine, accumulate primarily in the liver, intestine, and kidney of the zebrafish, which aligns with findings in mammalian models. wustl.eduresearchgate.netbiologists.com

While there is extensive research on Chloroquine metabolism in zebrafish, the specific use of this compound in these models is not prominently documented in publicly available literature. However, given the established methodology, should a study require the specific quantification of the N-acetylated metabolite in zebrafish tissues, this compound would be the appropriate internal standard to employ for accurate LC-MS analysis, following the same principles used in murine studies.

Contribution to Pharmacokinetic-Pharmacodynamic Modeling Frameworks

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a mathematical approach used to understand the relationship between drug concentration in the body and its observed effect over time. The accuracy of these models is fundamentally dependent on the quality of the input data.

By providing highly accurate concentration-time data, these standards allow for the development of robust PK-PD models that can reliably characterize the dose-response relationship, predict therapeutic outcomes, and optimize dosing regimens in further stages of research. researchgate.net

Physiologically Based Pharmacokinetic (PBPK) models are sophisticated computational models that simulate the ADME of drugs in different organs and tissues. researchgate.net These models integrate physicochemical drug properties, in vitro metabolism data, and physiological information to predict drug concentrations throughout the body.

The development and validation of PBPK models require high-quality in vivo data from preclinical species. Data from murine studies, where deuterated standards are used for precise quantification, serve as a critical input for building and refining these models. nih.gov For example, the pharmacokinetic parameters of Chloroquine and its metabolites derived from mouse studies help inform the structure and parameters of a human PBPK model. nih.gov The accurate quantification of metabolites like N-acetyl desethylchloroquine, facilitated by this compound, ensures that the metabolic clearance pathways within the PBPK model are correctly represented, improving its predictive power for human pharmacokinetics.

Pharmacokinetic Parameters of Chloroquine and Desethylchloroquine in a Murine Model

This table presents the estimated population pharmacokinetic parameters for Chloroquine and its metabolite Desethylchloroquine in malaria-infected NSG mice. The data highlights the different clearance and distribution profiles of the parent drug and its metabolite, information crucial for building PK-PD and PBPK models. Accurate measurement, often relying on deuterated standards, is key to deriving these parameters.

Click to view interactive data table
Data derived from a study on P. falciparum-infected NSG mice. nih.gov
ParameterChloroquineDesethylchloroquineUnit
Clearance (CL)0.593.8L/h/kg
Volume of Distribution (Central Compartment, Vc)0.41-L/kg
Volume of Distribution (Peripheral Compartment, Vp)21.8-L/kg

Facilitating Research on Drug-Metabolizing Enzyme Interactions

Understanding how a drug is metabolized is crucial for predicting potential drug-drug interactions (DDIs). Chloroquine is known to be metabolized by several cytochrome P450 (CYP) enzymes and can also inhibit the function of certain enzymes.

To investigate these interactions, researchers often use in vitro systems like human liver microsomes, which contain a pool of drug-metabolizing enzymes. In these experiments, Chloroquine is incubated with the microsomes, and the rate of metabolite formation is measured. This compound plays a key role here by enabling the precise quantification of the N-acetyl desethylchloroquine metabolite.

By measuring how the rate of metabolite formation changes in the presence of other drugs (inhibitors or inducers), scientists can identify which specific enzymes are responsible for Chloroquine's metabolism and determine its potential to interact with other medications. For example, studies have identified that enzymes like CYP2C8, CYP3A4, and CYP2D6 are involved in Chloroquine's N-dealkylation. wustl.edu Chloroquine and its desethyl metabolite have also been shown to inhibit CYP2D6. wustl.edubiologists.comntu.edu.sg Accurate measurement of all metabolites, including N-acetyl desethylchloroquine, is vital to fully characterizing these complex interactions.

Key Cytochrome P450 Enzymes in Chloroquine Metabolism

This table lists the major cytochrome P450 (CYP) enzymes identified as being involved in the metabolism of Chloroquine in vitro and/or in vivo. Studies to determine the contribution of each enzyme rely on accurately measuring the formation of metabolites like desethylchloroquine and N-acetyl desethylchloroquine.

Click to view interactive data table
Data compiled from in vitro and in vivo metabolism studies. wustl.edufrontiersin.org
EnzymeRole in Chloroquine Metabolism
CYP1A2Exhibits significant formation of desethyl metabolites in vitro.
CYP2C8Considered a major enzyme for in vivo metabolism (N-deethylation).
CYP2C19Participates in Chloroquine metabolism.
CYP2D6Catalyzes metabolism in vitro; Chloroquine also acts as an inhibitor of this enzyme. wustl.edufrontiersin.org
CYP3A4/5Considered a major enzyme for in vivo metabolism (N-deethylation).

Investigating Modulatory Effects on Cytochrome P450 Enzyme Activity

The cytochrome P450 system is a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. drugbank.com Chloroquine, for instance, is metabolized to desethylchloroquine primarily by CYP2C8 and CYP3A4, with some contribution from CYP2D6. drugbank.comnih.govmdpi.com Understanding how a new drug candidate may interact with these enzymes is a cornerstone of preclinical safety and efficacy assessment. Such interactions can lead to drug-drug interactions, altered therapeutic efficacy, or the production of toxic metabolites.

This compound plays a crucial role as an internal standard in in-vitro and in-vivo studies designed to investigate the modulatory effects of new chemical entities on CYP450 activity. In these experimental setups, human liver microsomes or recombinant CYP enzymes are incubated with a probe substrate, a compound known to be specifically metabolized by a particular CYP isozyme. drugbank.com The formation of the metabolite is then quantified using liquid chromatography-mass spectrometry (LC-MS). By including a known concentration of this compound in the analysis, researchers can accurately quantify the levels of the endogenously formed, non-deuterated N-acetyl desethylchloroquine. The deuterated standard co-elutes with the analyte of interest but is distinguished by its higher mass, allowing for correction of any variability in sample preparation and instrument response.

For example, a study investigating the potential of a new drug to inhibit CYP3A4 could use midazolam as a probe substrate. The formation of its metabolite, 1'-hydroxymidazolam, would be measured in the presence and absence of the investigational drug. To ensure the accuracy of this measurement, a deuterated internal standard of the metabolite, in this case, a hypothetical deuterated 1'-hydroxymidazolam, would be used. Similarly, if studying the metabolic pathway of chloroquine itself, this compound would be an invaluable tool to precisely quantify one of its key downstream metabolites.

The use of stable isotope-labeled internal standards like this compound is superior to other quantification methods as it accounts for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.

Table 1: Cytochrome P450 Isozymes Involved in Chloroquine Metabolism

CYP IsozymeRole in Chloroquine Metabolism
CYP2C8 Primary metabolizing enzyme for the N-desethylation of chloroquine to desethylchloroquine. drugbank.comnih.govmdpi.com
CYP3A4 Also a primary metabolizing enzyme for the N-desethylation of chloroquine. drugbank.comnih.govmdpi.com
CYP2D6 Plays a lesser role in chloroquine metabolism but can be significant at lower concentrations. nih.gov

Enabling Quantitative Studies on Drug and Metabolite Biodistribution in Organ Systems

Understanding where a drug and its metabolites accumulate in the body is fundamental to toxicology and pharmacology. High concentrations in a particular organ may be indicative of the site of therapeutic action or, conversely, a potential site of toxicity. Preclinical studies have shown that chloroquine and its metabolites distribute extensively into tissues, with concentrations in organs like the liver, spleen, kidney, and lung being several hundred times higher than in plasma. nih.govwustl.edu

Quantitative biodistribution studies are often conducted in animal models, where tissues are collected at various time points after drug administration and analyzed for the presence of the parent drug and its metabolites. nih.gov this compound is instrumental in these studies, serving as a robust internal standard for the accurate quantification of the non-deuterated N-acetyl desethylchloroquine in various tissue homogenates.

The process involves adding a known amount of this compound to the tissue samples during the extraction process. Following extraction and sample clean-up, the concentration of the non-deuterated metabolite is determined by comparing its peak area to that of the deuterated internal standard in an LC-MS analysis. This methodology provides highly accurate and precise quantification, which is essential for constructing a comprehensive picture of the drug's distribution profile.

Recent advancements in imaging techniques, such as desorption electrospray ionization-mass spectrometry (DESI-MS), have allowed for the visualization of drug and metabolite distribution directly within tissue sections. wustl.edu While these imaging techniques provide qualitative information on localization, subsequent quantitative analysis of tissue homogenates using LC-MS with a deuterated internal standard like this compound is necessary to determine the absolute concentrations in specific organs.

Table 2: Reported Tissue Distribution of Chloroquine and its Metabolites in Preclinical Models

OrganRelative ConcentrationKey Findings
Liver HighA major site of accumulation and metabolism. nih.govwustl.edu
Intestine HighSignificant accumulation, suggesting a role in metabolism and excretion. wustl.edu
Kidney HighIndicates a potential route of elimination. nih.govwustl.edu
Lung HighShows extensive distribution into this organ. nih.gov
Spleen HighAnother organ with notable accumulation. nih.gov

Future Directions and Emerging Research Avenues

Advancements in High-Throughput Analytical Methodologies for Deuterated Metabolites

The precise quantification of drug metabolites in complex biological matrices is a significant challenge due to their often low concentrations and the presence of interfering background ions. acs.org The development of high-throughput and highly sensitive analytical methods is crucial for advancing pharmacokinetic and metabolomic studies. Deuterated compounds like N-Acetyl Desethyl Chloroquine-d4 are central to these advancements, serving as ideal internal standards in mass spectrometry. researchgate.net

Recent progress in analytical instrumentation has significantly enhanced our ability to analyze deuterated metabolites. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and interactions. nih.gov When coupled with subzero-temperature ultra-high-pressure liquid chromatography (UPLC), HDX-MS allows for the high-throughput analysis of thousands of deuterated peptides and metabolites in complex samples, such as cell lysates, with minimal back-exchange. nih.govacs.orgresearchgate.net This methodology significantly boosts separation power and allows for the identification of nearly three times more deuterated peptides compared to standard gradient separation techniques. nih.gov

Furthermore, the integration of ion mobility separation into high-throughput screening (HTS) capable mass spectrometers enables the separation of complex and isobaric compounds, which is critical for metabolite analysis. nih.gov Automated platforms for sample preparation and analysis further increase throughput and reduce variability compared to manual methods. acs.org These technologies provide the necessary framework to leverage deuterated standards like this compound for robust, reliable, and high-throughput quantification of their corresponding non-labeled metabolites in demanding research settings.

Table 1: High-Throughput Analytical Techniques for Deuterated Metabolite Analysis

Analytical MethodologyPrincipleRelevance for Deuterated MetabolitesReferences
HDX-MS with Subzero-Temperature UPLCCombines hydrogen-deuterium exchange with mass spectrometry and cryogenic liquid chromatography for enhanced separation and reduced back-exchange.Enables high-throughput analysis of thousands of deuterated molecules in complex biological samples with high resolution and low interference. nih.govacs.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS)Instruments like TOF, FT-ICR, and Orbitrap provide accurate mass measurements, allowing differentiation of metabolites from background ions.Essential for identifying and quantifying low-concentration deuterated standards and their target analytes in non-radiolabeled studies. acs.org
MALDI-TOF MSMatrix-assisted laser desorption/ionization time-of-flight mass spectrometry allows for rapid analysis of samples directly from a target plate.Facilitates high-throughput screening (HTS) of cellular metabolites and biomarkers, with throughputs of 10-20 samples per second. nih.gov
Automated Decoupled LC-MSUses automated systems for sample handling (thawing, injection), which increases throughput and reduces variability for HDX experiments.Improves precision and allows for the analysis of larger sample sets, crucial for large-scale metabolomics and pharmacokinetic studies. acs.org

Expansion of this compound Applications in Systems Pharmacology Research

Systems pharmacology represents a holistic approach to drug discovery and development, integrating experimental data with computational modeling to understand the complex interactions between a drug, the human body, and disease processes at a network level. frontiersin.orgmdpi.com A critical component of building accurate systems pharmacology models is the availability of precise quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.

Chloroquine (B1663885) is metabolized in the body primarily through dealkylation by cytochrome P450 enzymes (CYP2C8, CYP3A4, and to a lesser extent, CYP2D6) to form its major active metabolite, Desethylchloroquine (B194037). nih.govcaymanchem.com This metabolite can undergo further biotransformation, including N-acetylation, to form N-Acetyl Desethyl Chloroquine. The use of this compound as an internal standard is paramount for accurately quantifying this specific secondary metabolic pathway.

In systems pharmacology, such precise quantification allows researchers to:

Develop Robust Pharmacokinetic (PK) Models: By accurately measuring the concentration of each metabolite over time, more comprehensive multi-compartment PK models can be built.

Investigate Drug-Drug Interactions: Chloroquine is known to inhibit CYP2D6, the enzyme partially responsible for its own metabolism. nih.gov Using deuterated standards to quantify metabolites can elucidate the complex interplay and feedback mechanisms when co-administered with other drugs.

Connect Genotype to Phenotype: The activity of metabolizing enzymes like CYP2D6 varies among individuals due to genetic polymorphisms. nih.gov Accurate metabolite quantification can help correlate specific genetic profiles with metabolic phenotypes, a cornerstone of personalized medicine.

Table 2: Potential Applications of this compound in Systems Pharmacology

Application AreaRole of this compoundResearch ImpactReferences
Pharmacokinetic (PK) ModelingServes as an internal standard for the precise quantification of the N-Acetyl Desethyl Chloroquine metabolite.Enables the development of more accurate and predictive multi-compartment PK models that include secondary metabolic pathways. researchgate.net
Drug-Drug Interaction StudiesAllows for accurate measurement of metabolite level changes when Chloroquine is co-administered with other drugs.Helps to quantify the impact of other drugs on Chloroquine's metabolic pathways, particularly those involving CYP enzymes. nih.gov
PharmacogenomicsFacilitates the precise measurement of metabolite formation in individuals with different genetic variants of metabolizing enzymes.Aids in establishing clear links between genotype (e.g., CYP2D6 alleles) and metabolic phenotype, advancing personalized medicine. nih.gov
ADME StudiesProvides a reliable tool for quantifying a specific metabolite in various biological matrices (plasma, urine, tissue).Contributes to a complete characterization of the drug's absorption, distribution, metabolism, and excretion profile. mdpi.comrroij.com

Exploration of Novel Metabolic Pathways Using Deuterated Analogs as Tracers

Stable isotope tracers are powerful tools for mapping metabolic networks, often without prior assumptions about the pathways involved. acs.orgresearchgate.net By introducing a labeled compound into a biological system and tracking the appearance of the isotope in downstream molecules, researchers can elucidate novel metabolic connections and quantify fluxes. Deuterated tracers, such as deuterium (B1214612) oxide (D₂O) or deuterated glucose, have been successfully used to map central metabolic pathways like glycolysis and fatty acid oxidation. nih.govosti.gov

While this compound is primarily synthesized for use as a quantitative internal standard, the principles of tracer-based analysis suggest broader applications. The detection and quantification of its unlabeled counterpart, N-Acetyl Desethyl Chloroquine, confirms the activity of a multi-step metabolic pathway: de-ethylation followed by N-acetylation.

Future research could leverage deuterated analogs in more sophisticated ways:

Pathway Flux Analysis: By administering deuterated Chloroquine and using a suite of deuterated standards, including this compound, it would be possible to perform a detailed flux analysis of Chloroquine metabolism. This could reveal the relative importance of different biotransformation pathways under various physiological or pathological conditions.

Identifying Unexpected Biotransformations: High-resolution mass spectrometry can perform untargeted detection of all molecules derived from a labeled precursor. acs.org This "nontargeted tracer fate detection" could uncover previously unknown or uncharacterized metabolites of Chloroquine, providing a more complete picture of its biotransformation. researchgate.net

Substrate-Agnostic Tracing: Deuterated water (D₂O) can serve as a cost-effective, substrate-neutral isotope tracer to investigate the activity and reversibility of metabolic reactions. osti.gov In such experiments, a specific standard like this compound would be crucial for accurately quantifying a specific branch of xenobiotic metabolism alongside the mapping of central endogenous pathways.

The use of deuterated analogs as tracers provides an objective method for tracking molecules through complex metabolic networks, offering insights that are essential for both drug development and fundamental biological understanding. researchgate.netosti.gov

Table 3: Use of Deuterated Analogs in Metabolic Pathway Exploration

Tracer StrategyDescriptionExample ApplicationReferences
Nontargeted Tracer Fate Detection (NTFD)Uses stable isotope tracers and high-resolution MS to detect all measurable metabolites derived from a labeled precursor, without a priori knowledge.Identifying novel links between metabolic pathways, such as discovering new connections in the pentose (B10789219) phosphate (B84403) pathway. acs.orgresearchgate.net
Deuterium Metabolic Imaging (DMI)An MR-based technique that uses deuterated tracers (e.g., [6,6’-²H₂]glucose) to visualize metabolic pathways like glycolysis and the Krebs cycle in vivo.Non-invasively evaluating tumor metabolism and assessing early treatment response in cancer research. nih.govfrontiersin.org
Deuterated Water (D₂O) TracingD₂O is used as a substrate-agnostic tracer to investigate the activity and reversibility of reactions in central carbon metabolism.Investigating metabolic bottlenecks in industrial fermentation or measuring muscle protein synthesis over time in humans. osti.govphysiology.org
Quantitative Imaging with NanoSIMSNanoscale secondary ion mass spectrometry (NanoSIMS) can measure deuterated tracers at the subcellular level.Tracking the incorporation of D-glucose or D-thymidine into specific cells and organelles with high spatial resolution. nih.gov

Q & A

Q. How can N-acetyl desethyl chloroquine-d4 be distinguished from its parent compound, chloroquine, in pharmacokinetic studies?

this compound is a deuterated metabolite of chloroquine, characterized by the replacement of four hydrogen atoms with deuterium at specific positions. Analytical differentiation relies on mass spectrometry (MS) transitions :

  • Chloroquine: Precursor ion m/z 320.2 → product ion m/z 247.2.
  • This compound: Precursor ion m/z 324.3 → product ion m/z 251.2 (due to isotopic shifts) .
    Chromatographic separation (e.g., reverse-phase LC) combined with isotope-specific transitions ensures accurate identification. Validation parameters (selectivity, sensitivity, linearity) must adhere to guidelines for bioanalytical method development .

Q. What methodologies are recommended for quantifying this compound in biological matrices?

LC-MS/MS with stable isotope-labeled internal standards (SIL-IS) is the gold standard. Key steps include:

  • Sample preparation : Protein precipitation using acetonitrile/methanol (4:1 v/v) with 0.1% formic acid to enhance recovery .
  • Internal standards : Use deuterated analogs (e.g., chloroquine-D4) to correct for matrix effects and ion suppression .
  • Calibration range : Typically 5–500 ng/mL in blood/plasma, validated for accuracy (±15%) and precision (CV <15%) .
  • Critical transitions : Monitor m/z 324.3→251.2 for this compound and m/z 320.2→247.2 for chloroquine to avoid cross-contribution .

Q. What metabolic pathways involve this compound, and how do they impact experimental design?

this compound is a secondary metabolite of chloroquine, formed via hepatic N-deethylation followed by acetylation. Key considerations:

  • In vitro models : Use human liver microsomes (HLMs) with NADPH cofactors to study enzymatic kinetics. Monitor time-dependent depletion of chloroquine and formation of metabolites .
  • In vivo studies : Collect serial blood samples post-dose to assess metabolite accumulation. Adjust dosing intervals based on half-life (t₁/₂) differences between chloroquine and its metabolites .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing/powder handling to avoid inhalation of particulates .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent solubility-driven contamination .
  • Storage : Keep in sealed containers at -20°C under inert gas (argon) to prevent deuterium exchange .

Q. How is this compound synthesized, and what purity standards are required for research use?

Synthesis involves deuterium exchange at specific hydrogen positions of desethyl chloroquine, followed by acetylation. Characterization steps:

  • Purity verification : ≥98% by HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .
  • Isotopic enrichment : Confirm via high-resolution MS (e.g., Q-TOF) to ensure >99% deuterium incorporation at labeled positions .
  • Stability testing : Assess degradation under accelerated conditions (40°C/75% RH for 4 weeks) to validate storage recommendations .

Advanced Research Questions

Q. How do isotopic effects influence the pharmacokinetic profiling of this compound compared to non-deuterated analogs?

Deuterium incorporation alters metabolic stability by slowing CYP450-mediated oxidation (kinetic isotope effect). Experimental validation requires:

  • In vitro assays : Compare intrinsic clearance (CLint) in HLMs between deuterated and non-deuterated forms .
  • In vivo studies : Measure AUC(0–∞) and Cmax in rodent models to quantify exposure differences. Adjust dosing regimens if deuterium prolongs half-life .

Q. What strategies resolve data contradictions in quantifying this compound when co-administered with chloroquine?

Cross-talk between chloroquine (m/z 320.2→247.2) and its deuterated metabolite (m/z 324.3→251.2) can cause inaccuracies. Solutions include:

  • Chromatographic optimization : Increase retention time differences (e.g., using a phenyl-hexyl column) to separate overlapping peaks .
  • Alternative transitions : Select less abundant but specific fragments (e.g., m/z 324.3→202.1) to minimize interference .

Q. How can researchers design experiments to study the autophagy-modulating effects of this compound?

  • Cell-based assays : Treat HEK293 or HeLa cells with 10–50 μM this compound and monitor autophagosome accumulation via LC3-II immunoblotting .
  • Control groups : Include chloroquine (positive control) and deuterium-free desethyl chloroquine (negative control) to isolate isotope-specific effects .
  • Dose-response curves : Use nonlinear regression to calculate IC50 values for lysosomal pH elevation .

Q. What analytical challenges arise when tracking deuterium stability in this compound during long-term stability studies?

Deuterium loss via protium exchange in protic solvents (e.g., water) can invalidate isotopic labeling. Mitigation strategies:

  • Solvent selection : Use deuterated solvents (e.g., D2O) for stock solutions to minimize exchange .
  • Storage conditions : Lyophilize samples and store under anhydrous conditions (-80°C) .
  • QC monitoring : Periodically analyze samples via NMR (²H detection) or MS to confirm isotopic integrity .

Q. How do researchers validate the role of this compound in modulating Toll-like receptor (TLR) pathways compared to chloroquine?

  • In vitro models : Stimulate RAW264.7 macrophages with TLR agonists (e.g., LPS for TLR4) and measure cytokine suppression (IL-6, TNF-α) via ELISA .
  • Mechanistic studies : Perform siRNA knockdown of TLRs to confirm target specificity. Compare dose-response profiles of chloroquine and its deuterated metabolite .
  • Data normalization : Express results as % inhibition relative to vehicle controls and validate with statistical models (e.g., two-way ANOVA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.